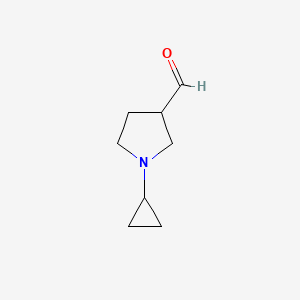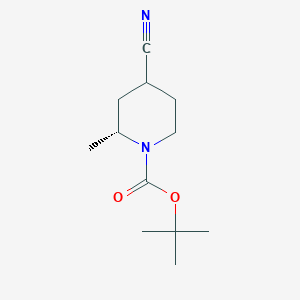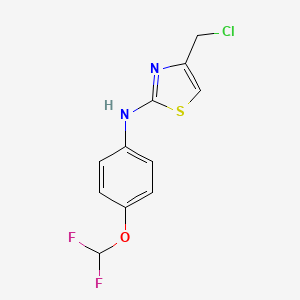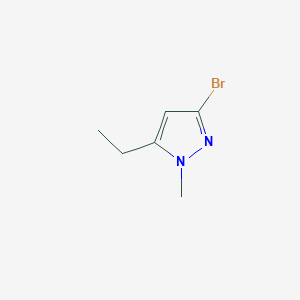![molecular formula C12H16N2 B13332063 3-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B13332063.png)
3-[(2-Methylbutyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methylbutyl)amino]benzonitrile is an organic compound with the molecular formula C({12})H({16})N(_{2}) It consists of a benzonitrile core substituted with a 3-[(2-methylbutyl)amino] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbutyl)amino]benzonitrile typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using hydrogen gas in the presence of a palladium catalyst.
Formation of Benzonitrile: Aniline is converted to benzonitrile through a Sandmeyer reaction, where aniline is diazotized and then treated with copper(I) cyanide.
Alkylation: Benzonitrile is then alkylated with 2-methylbutylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by continuous flow alkylation reactions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-[(2-Methylbutyl)amino]benzonitrile can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation can be used.
Substitution: Halogenating agents like bromine (Br(_2)) or chlorinating agents can be employed for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Primary amines.
Substitution: Halogenated benzonitrile derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2-Methylbutyl)amino]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interaction of nitrile-containing molecules with biological systems. It may serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-[(2-Methylbutyl)amino]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The 2-methylbutylamino group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzonitrile: Lacks the 2-methylbutylamino group, making it less lipophilic.
4-[(2-Methylbutyl)amino]benzonitrile: Similar structure but with the amino group at the para position, which may alter its reactivity and biological activity.
2-[(2-Methylbutyl)amino]benzonitrile: The amino group is at the ortho position, potentially leading to different steric and electronic effects.
Uniqueness
3-[(2-Methylbutyl)amino]benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the 2-methylbutylamino group at the meta position provides distinct steric and electronic characteristics compared to its ortho and para analogs.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(2-methylbutylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-10(2)9-14-12-6-4-5-11(7-12)8-13/h4-7,10,14H,3,9H2,1-2H3 |
InChI Key |
YZYHFQOBVQSTFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-2-((((1r,3R,4S)-3,4-difluorocyclopentyl)methyl)sulfonyl)benzo[d]thiazole](/img/structure/B13331984.png)

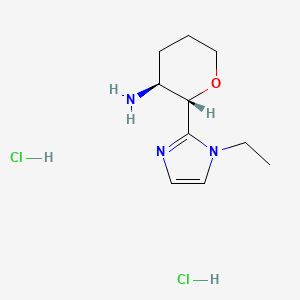
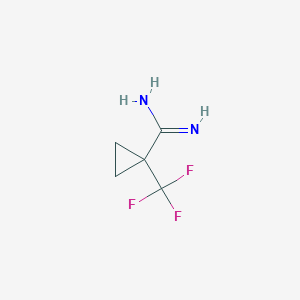
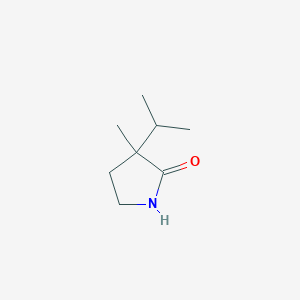
![2,4,7,11-Tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13332014.png)
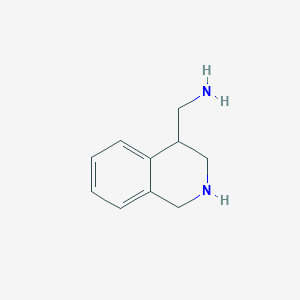
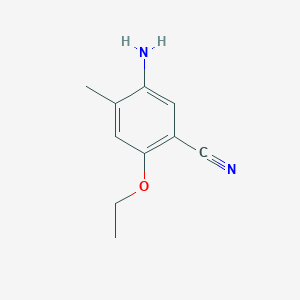
![2-(8-(Hydroxymethyl)-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B13332032.png)
